Basic yellow 21 (C.I. 48060)

Description

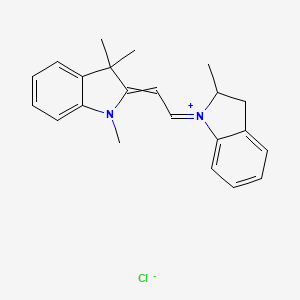

The exact mass of the compound 1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Basic yellow 21 (C.I. 48060) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Basic yellow 21 (C.I. 48060) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

6359-50-8 |

|---|---|

Molecular Formula |

C22H25ClN2 |

Molecular Weight |

352.9 g/mol |

IUPAC Name |

(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;chloride |

InChI |

InChI=1S/C22H25N2.ClH/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4;/h5-14,16H,15H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

DSZCWNRVMXBILR-UHFFFAOYSA-M |

SMILES |

CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.[Cl-] |

Isomeric SMILES |

CC1CC2=CC=CC=C2[N+]1=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C.[Cl-] |

Canonical SMILES |

CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.[Cl-] |

Other CAS No. |

6359-50-8 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Origin of Product |

United States |

Significance of Basic Yellow 21 Within Industrial Dyeing Research and Contemporary Challenges

Basic Yellow 21 is a significant compound in the context of industrial dyeing, particularly for acrylic fibers. worlddyevariety.comcolorcominternational.com Its properties, such as good light fastness and stability at high temperatures (120°C), make it a valuable colorant in the textile industry. worlddyevariety.comchemicalbook.com The dye's compatibility value is 2.5 and it has a solubility of 40 g/L, which is minimally affected by temperature. worlddyevariety.comchemicalbook.com

However, the use of synthetic dyes like Basic Yellow 21 presents considerable environmental challenges. The effluents from textile industries, which often contain such dyes, are a major source of water pollution. researchgate.netresearchgate.net This has spurred extensive research into effective and low-cost methods for the removal of these dyes from wastewater. uctm.edu A significant area of this research focuses on adsorption techniques, utilizing various materials to bind and remove the dye from aqueous solutions. uctm.eduresearchgate.net

Historical Trajectories and Academic Evolution of Basic Yellow 21 Studies

The development of synthetic dyes began in 1856 with William Henry Perkin's discovery of mauve. fda.gov This led to the creation of a wide array of synthetic colorants, including polymethine dyes like Basic Yellow 21. wikipedia.org Historically, the focus of academic studies was likely on the synthesis, properties, and application of these new dyes in various industries.

In more recent times, the academic focus has shifted significantly towards the environmental impact of these dyes. A large body of research is now dedicated to developing methods for the remediation of dye-contaminated wastewater. This includes studies on adsorption, photocatalytic degradation, and other advanced oxidation processes. uctm.edugrafiati.comscielo.brcerist.dz The evolution of analytical techniques has also allowed for more detailed investigations into the mechanisms of dye removal and the properties of the materials used. researchgate.netresearchgate.netchemrevlett.com

Structural Rationale and Classification of Basic Yellow 21 Within Polymethine Dye Chemistry

The structure of Basic Yellow 21 contains a polymethine chain, which is responsible for its color. The specific arrangement of the conjugated system and the terminal groups determines the exact shade and properties of the dye. wikipedia.org The molecular structure of Basic Yellow 21 belongs to the heterocycle class. researchgate.netresearchgate.net

Overview of Key Research Domains and Methodological Approaches for Basic Yellow 21

Established Synthetic Pathways for Basic Yellow 21: Mechanistic Insightsworlddyevariety.comchemicalbook.com

The traditional synthesis of Basic Yellow 21 is a multi-step process rooted in classic organic reactions. The primary method involves the condensation of two heterocyclic precursors, followed by a quaternization step to impart the cationic charge essential for its function as a basic dye. worlddyevariety.comchemicalbook.com

Condensation Reactions in Basic Yellow 21 Synthesisworlddyevariety.com

The core structure of Basic Yellow 21 is assembled through a condensation reaction. This process involves the joining of two key intermediates: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde, commonly known as Fischer's aldehyde, and 2-Methyl-2H-indazole. worlddyevariety.comchemicalbook.comslideshare.net The reaction is typically facilitated by a dehydrating agent and catalyst, such as phosphorus oxychloride (POCl₃). worlddyevariety.comchemicalbook.com

In this reaction, the acidic environment generated by phosphorus oxychloride activates the carbonyl group of Fischer's aldehyde, making it susceptible to nucleophilic attack by the electron-rich 2-Methyl-2H-indazole. The subsequent elimination of a water molecule forms the methine bridge (–CH=CH–) that links the two heterocyclic ring systems, creating the chromophore responsible for the dye's color.

Table 1: Reactants in the Established Synthesis of Basic Yellow 21

| Reactant Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde (Fischer's Aldehyde) | C₁₂H₁₅NO | Heterocyclic aldehyde component |

| 2-Methyl-2H-indazole | C₈H₈N₂ | Heterocyclic nucleophile component |

Quaternization Processes for Basic Yellow 21 Formationworlddyevariety.com

Following the condensation reaction, the resulting intermediate undergoes a crucial quaternization step. worlddyevariety.comchemicalbook.com This process introduces a permanent positive charge onto one of the nitrogen atoms in the heterocyclic structure, transforming the molecule into a cationic dye. Quaternization enhances the dye's affinity for anionic substrates, such as acrylic fibers. worlddyevariety.com The process typically involves alkylating agents. While specific agents for Basic Yellow 21 are proprietary, general methods for quaternizing similar heterocyclic compounds include the use of reagents like dimethyl sulfate (B86663) or methyl chloride. google.comresearchgate.net This reaction converts a tertiary amine within the dye's structure into a quaternary ammonium (B1175870) salt, which is fundamental to its classification as a "basic" dye. rsc.org

Novel Approaches in the Synthesis of Basic Yellow 21 Derivativeschemrxiv.org

Research into synthetic dyes is increasingly focused on developing novel derivatives with tailored properties and creating more efficient and environmentally benign production methods.

Eco-friendly and Sustainable Synthetic Routes for Basic Yellow 21google.com

Modern synthetic chemistry emphasizes the development of sustainable processes that minimize environmental impact. For cationic dyes like Basic Yellow 21, this includes replacing hazardous solvents, such as dichloroethane, with greener alternatives like water or alcohols. google.com Another approach involves the use of biocompatible catalysts and reagents. For instance, the synthesis of certain photochromic spiropyrans, which share structural similarities with the indoline (B122111) portion of Basic Yellow 21, has been achieved using choline (B1196258) hydroxide (B78521) in water, offering advantages like mild reaction conditions and simple workups. encyclopedia.pub Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption in the production of dye intermediates. bohrium.com Furthermore, efforts are being made to produce zinc-free cationic dyes, as traditional methods sometimes use zinc chloride, and regulations limit the zinc content in final products. google.com

Functionalization Strategies and Chemical Modifications of Basic Yellow 21

The functionalization of methine dyes like Basic Yellow 21 allows for the fine-tuning of their properties, such as color, solubility, and stability. nih.gov Strategies for chemical modification can target different parts of the molecule.

One approach is the late-stage functionalization of the polymethine chain. chemrxiv.orgacs.org For similar dye structures, researchers have successfully substituted atoms on the central methine bridge to introduce various aryl groups, which can enhance stability and reduce the tendency of the dye molecules to aggregate in solution. nih.govacs.org Another strategy involves modifying the heterocyclic rings. For heptamethine cyanine (B1664457) dyes, which are structurally related, modifications are often made to the heterocycles or by introducing rings into the methine bridge to increase rigidity and stability. nih.gov These principles can be applied to Basic Yellow 21 to create a diverse library of derivatives with potentially new applications.

Table 2: Potential Functionalization Strategies for Basic Yellow 21 Derivatives

| Modification Strategy | Target Site | Potential Outcome |

|---|---|---|

| Late-stage substitution | Methine bridge | Altered color, enhanced stability, reduced aggregation chemrxiv.orgacs.org |

| Heterocycle modification | Indoline or indazole ring | Modified solubility and spectral properties nih.gov |

Continuous Flow Synthesis Techniques for Enhanced Production of Basic Yellow 21 Analogsacs.org

Continuous flow synthesis offers a modern alternative to traditional batch production, providing significant advantages in terms of safety, scalability, and efficiency. mit.edu In a flow system, solutions of reactants are pumped through a network of tubes and reactors where the reaction occurs. acs.orgmit.edu The residence time, temperature, and pressure can be precisely controlled, leading to higher yields and purer products.

This technology is well-suited for the multi-step synthesis of complex molecules like Basic Yellow 21 and its analogs. A flow setup could be designed where the initial condensation and subsequent quaternization occur in sequential reactor coils. mit.edu Such a system would allow for rapid optimization of reaction conditions and could be scaled up by simply running the system for a longer duration, a significant advantage over the often-problematic scaling of batch reactions. acs.org The use of packed-bed reactors containing immobilized catalysts or reagents within the flow system can further simplify purification and enhance the sustainability of the process. acs.orgresearchgate.net

Influence of Reaction Parameters on Basic Yellow 21 Synthesis Efficiency and Purity

The industrial synthesis of Basic Yellow 21 involves the condensation of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde with 2-Methyl-2H-indazole, typically using phosphorus oxychloride as a condensing and dehydrating agent, followed by a quaternization step. The efficiency and purity of the resulting dye are highly sensitive to several key reaction parameters. While specific optimization data for Basic Yellow 21 is often proprietary, the general principles for methine dye synthesis provide a clear indication of these influences.

Temperature: Reaction temperature is a critical factor. Higher temperatures can increase the reaction rate but may also promote the formation of side products, leading to lower purity and a duller shade. Conversely, temperatures that are too low may result in an impractically slow reaction rate and reduced yield. For many condensation reactions in dye synthesis, a moderate temperature range is optimal, often requiring careful control to balance reaction speed and product quality. acs.org

Catalyst and Condensing Agent: Phosphorus oxychloride is a common but hazardous reagent used in these types of condensation reactions. quora.comwikipedia.org Its concentration is crucial; an insufficient amount can lead to incomplete reaction, while an excess can increase side reactions and complicate the purification process. In related methine dye syntheses, basic catalysts like triethylamine (B128534) or piperidine (B6355638) are often used, and their concentration directly impacts the deprotonation of active methylene (B1212753) groups, which is a key step in the condensation. mdpi.comscirp.org

Reactant Stoichiometry: The molar ratio of the aldehyde and the indazole derivative must be carefully controlled. An excess of one reactant may be used to drive the reaction to completion, but this can make purification more difficult and costly. Optimization studies, often employing Design of Experiments (DoE), are used to find the ideal stoichiometric balance for maximizing yield while minimizing unreacted starting materials in the final product. acs.org

Solvent Polarity and Type: The choice of solvent can significantly influence reaction rates and yields. Solvents like acetonitrile (B52724) or ethanol (B145695) are common in the synthesis of related methine dyes. mdpi.combeilstein-journals.org The solvent's polarity can affect the solubility of reactants and intermediates, as well as the stability of charged transition states, thereby influencing the reaction pathway and efficiency. In some cases, polar aprotic solvents are avoided due to potential side reactions with reactive intermediates. mdpi.com

Reaction Time: The duration of the reaction is another key variable. The reaction must be allowed to proceed long enough for maximum conversion, but extended reaction times, especially at elevated temperatures, can lead to product degradation and the formation of impurities. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal endpoint. acs.org

The interplay of these parameters is complex, and optimizing one often requires adjusting others. The table below summarizes the general influence of these parameters on the synthesis of methine dyes, which is analogous to the synthesis of Basic Yellow 21.

| Parameter | General Influence on Efficiency and Purity |

|---|---|

| Temperature | Affects reaction rate and impurity formation. Optimal range balances speed and selectivity. |

| Catalyst/Condensing Agent Concentration | Crucial for reaction progression. Excess can lead to side reactions and purification challenges. |

| Reactant Ratio | Impacts conversion and yield. Optimized to maximize product formation and minimize residual reactants. |

| Solvent | Influences solubility, reaction rate, and stability of intermediates. Choice depends on specific reaction mechanism. |

| Reaction Time | Determines extent of reaction. Must be optimized to maximize yield before product degradation occurs. |

Green Chemistry Principles Applied to Basic Yellow 21 Production

The traditional synthesis of dyes often involves hazardous reagents, organic solvents, and energy-intensive processes. The application of green chemistry principles aims to mitigate these environmental and safety concerns. For Basic Yellow 21 and related methine dyes, several green strategies are being explored.

Microwave-Assisted Synthesis: One of the most effective green techniques is the use of microwave irradiation as an energy source. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. jmcs.org.mxmdpi.com This method can frequently be performed under solvent-free conditions, further enhancing its environmental credentials. jocpr.comresearchgate.net

Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free "grinding" techniques, where reactants are physically ground together at room temperature, have proven effective for synthesizing other methine cyanine dyes, resulting in high yields and significantly reduced waste. researchgate.net When a solvent is necessary, replacing traditional hazardous solvents with greener alternatives like water or ethanol is a viable option that has been successfully applied in the synthesis of similar dyes. beilstein-journals.org

Alternative Catalysts: A key area for improvement in Basic Yellow 21 synthesis is the replacement of hazardous dehydrating agents like phosphorus oxychloride. quora.com Research into alternative, less toxic catalysts is ongoing. For instance, solid acid catalysts or milder Lewis acids like antimony trichloride (B1173362) (SbCl₃) have been used for related condensation reactions under solvent-free conditions. beilstein-journals.org Another advanced approach involves developing new synthetic pathways that avoid phosphorus trichloride chemistry altogether, such as those utilizing phosphinates. researchgate.net

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (high atom economy). This involves designing synthetic routes that minimize the formation of by-products. Optimizing reaction selectivity and yield through careful control of parameters, as discussed in the previous section, directly contributes to waste reduction.

The table below outlines key green chemistry approaches and their potential benefits for the production of Basic Yellow 21.

| Green Chemistry Principle | Application in Basic Yellow 21 Synthesis | Potential Benefits |

|---|---|---|

| Alternative Energy Sources | Use of microwave irradiation instead of conventional heating. | Drastically reduced reaction times, lower energy consumption, often higher yields. jmcs.org.mxjocpr.com |

| Safer Solvents & Conditions | Solvent-free synthesis (e.g., grinding) or use of water/ethanol instead of volatile organic compounds. beilstein-journals.orgresearchgate.net | Reduced environmental pollution, improved worker safety, simplified product work-up. |

| Use of Catalysis | Replacing stoichiometric, hazardous reagents like phosphorus oxychloride with recyclable or less toxic catalysts (e.g., solid acids). beilstein-journals.orgresearchgate.net | Reduced hazardous waste, improved safety, potential for catalyst recycling. |

| Designing for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible (e.g., grinding synthesis). | Lower energy costs and reduced carbon footprint. |

By integrating these methodological advancements and green chemistry principles, the synthesis of Basic Yellow 21 can become more efficient, cost-effective, and environmentally sustainable.

Basic Yellow 21 in Functionalized Textile Materials Research

The investigation of Basic Yellow 21, a cationic dye, in the realm of functionalized textiles reveals intricate details about its interaction with various fibers. These studies are crucial for optimizing dyeing processes, enhancing fabric properties, and ensuring the longevity of colored materials.

Dyeing Kinetics and Thermodynamic Studies of Basic Yellow 21 on Various Substrates

The efficiency and nature of the dyeing process involving Basic Yellow 21 are elucidated through kinetic and thermodynamic studies. The rate at which the dye is absorbed by a textile fiber and the equilibrium of this process under varying temperatures provide fundamental insights into the dye-fiber relationship.

Dyeing Kinetics: Research has shown that the absorption of basic dyes like Basic Yellow 21 often follows the pseudo-second-order kinetic model. This suggests that the rate-limiting step is chemisorption, a process involving the formation of chemical bonds between the dye and the fiber. For instance, studies on similar dye-fiber systems have demonstrated that equilibrium can be reached in under 25 minutes. researchgate.net The investigation of dyeing kinetics is essential for determining the optimal time required for the dyeing process, thereby saving energy and resources. ijche.com Kinetic models such as the zero-order, first-order, second-order, and Parabolic models are often employed to analyze the dyeing process. ijche.com

Thermodynamic Parameters: Thermodynamic analysis of the dyeing process involves the evaluation of parameters such as standard affinity (Δμ°), enthalpy of dyeing (ΔH°), and entropy of dyeing (ΔS°). hilarispublisher.com These parameters help in understanding the spontaneity and energetic favorability of the dyeing process. For example, a negative Gibbs free energy (ΔG#) indicates a spontaneous process, while the signs of enthalpy and entropy changes reveal whether the process is exothermic or endothermic and whether it leads to a more ordered or disordered state. ijche.com

Studies on various dye-fiber systems have shown different thermodynamic behaviors. For instance, the dyeing of wool with certain dyes has been found to be an exothermic process with negative entropy, indicating a more ordered distribution of the dye on the fiber. researchgate.net In contrast, some dye-cotton interactions are non-spontaneous and endothermic. researchgate.net The thermodynamic properties are significantly influenced by the molecular structure of both the dye and the polymer fiber. hilarispublisher.com

Below is a representative data table illustrating typical kinetic and thermodynamic parameters for the adsorption of a cationic dye on different textile substrates.

| Parameter | Value (Substrate A: e.g., Acrylic) | Value (Substrate B: e.g., Cationic Dyeable Polyester) |

| Kinetic Model | Pseudo-second-order | Pseudo-second-order |

| Rate Constant (k₂) | Varies with temperature | Varies with temperature |

| Standard Affinity (Δμ°) | Negative, indicating spontaneity | Negative, indicating spontaneity |

| Enthalpy of Dyeing (ΔH°) | Typically negative (exothermic) | Can be positive or negative |

| Entropy of Dyeing (ΔS°) | Typically negative (increased order) | Can be positive or negative |

This table provides a generalized representation of data found in dyeing studies. Actual values are specific to the dye, substrate, and experimental conditions.

Molecular Interactions of Basic Yellow 21 with Textile Fibers: An Advanced Perspective

The interaction between Basic Yellow 21, a cationic dye, and textile fibers is primarily governed by electrostatic forces. rsc.org Basic dyes carry a positive charge in solution, which makes them highly substantive to anionic fibers like acrylics, which contain negative charges. p2infohouse.org

The molecular structure of both the dye and the fiber plays a crucial role. For instance, the presence of specific functional groups on the fiber surface can enhance the binding of the dye molecules. dalalinstitute.com Understanding these molecular-level interactions is key to developing more efficient dyeing processes and creating textiles with superior color properties.

Color Fastness Mechanisms and Durability Research of Basic Yellow 21 on Dyed Materials

Color fastness refers to the resistance of a dyed material to various external factors such as washing, rubbing, and exposure to light. mdpi.com The durability of the color imparted by Basic Yellow 21 on a textile substrate is directly linked to the strength and stability of the bonds formed between the dye and the fiber.

Washing and Rubbing Fastness: The excellent washing and rubbing fastness of basic dyes on appropriate substrates like acrylics is attributed to the strong ionic bonds formed. researchgate.net These bonds are not easily broken during washing, preventing the dye from leaching out. The mechanical action of rubbing is also less likely to dislodge the dye molecules that are firmly anchored within the fiber matrix.

Light Fastness: The light fastness of a dye is its ability to resist fading upon exposure to light. The chemical structure of the dye molecule is a primary determinant of its light fastness. Some dye structures are inherently more stable and less susceptible to photodegradation. Research has shown that dyeing para-aramid fabrics with certain cationic dyes can enhance their resistance to UV light, reducing strength loss upon exposure. researchgate.net The use of mordants, which are substances that form a complex with the dye and the fiber, can also improve the light fastness properties. researchgate.net

Research into improving color fastness often involves modifying the dyeing process, using additives, or applying post-treatments to the dyed fabric. nih.gov For example, studies have explored the use of UV radiation treatment and various mordants to enhance the color strength and fastness of natural dyes on cotton. nih.gov

| Fastness Property | Typical Rating for Basic Yellow 21 on Acrylic | Influencing Factors |

| Washing Fastness | Excellent (4-5) | Strength of ionic bonds, dye concentration |

| Rubbing Fastness | Good to Excellent (4-5) | Surface characteristics of the fiber, dye penetration |

| Light Fastness | Moderate to Good (4-6) | Chemical structure of the dye, presence of UV absorbers |

Ratings are based on a scale of 1 to 5, with 5 being the best. Light fastness can be rated on a scale of 1 to 8.

Basic Yellow 21 in Optoelectronic Device Research

The unique photophysical properties of organic dyes like Basic Yellow 21 have led to their investigation in the field of optoelectronics, particularly in devices that interact with light.

Photoactivity and Photophysical Properties of Basic Yellow 21 in Solid-State Matrices

When incorporated into solid-state matrices, the photoactive properties of Basic Yellow 21 can be harnessed. The photophysical behavior, including absorption and emission of light, is influenced by the surrounding matrix. mdpi.com

Absorption and Emission: In a solid matrix, Basic Yellow 21 will exhibit characteristic absorption and emission spectra. The interaction with the matrix can cause shifts in the absorption and emission maxima compared to when the dye is in solution. mdpi.com This phenomenon is due to the influence of the local environment on the electronic energy levels of the dye molecule.

Quantum Yield: The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is a critical parameter in optoelectronic applications. researchgate.net In the solid state, the quantum yield can be affected by factors such as dye aggregation and interactions with the host matrix, which can lead to non-radiative decay pathways. beilstein-journals.org Research on other dyes has shown that immobilization on a solid support can alter their photophysical properties. theses.fr

The study of these properties is crucial for applications such as solid-state lighting and sensors.

| Photophysical Property | Description | Significance in Solid-State Applications |

| Absorption Spectrum | The range of wavelengths of light the dye absorbs. | Determines the excitation wavelengths for photoactivity. |

| Emission Spectrum | The range of wavelengths of light the dye emits after excitation. | Determines the color of light emitted in applications like OLEDs. |

| Fluorescence Quantum Yield | The ratio of photons emitted to photons absorbed. | Indicates the efficiency of light emission. |

| Stokes Shift | The difference between the absorption and emission maxima. | A larger Stokes shift is often desirable to minimize re-absorption. |

Integration of Basic Yellow 21 into Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitizer, or dye, to absorb light and initiate the process of converting solar energy into electrical energy. nih.govresearchgate.net The dye is a crucial component, acting as a molecular antenna to harvest sunlight. researchgate.net

Working Principle of a DSSC:

Light Absorption: The dye molecule absorbs a photon, causing an electron to be promoted to an excited state. nih.gov

Electron Injection: The excited electron is then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.net

Charge Transport: The injected electron travels through the semiconductor to an external circuit, generating an electric current. rsc.org

Dye Regeneration: The oxidized dye molecule is regenerated by accepting an electron from a redox electrolyte, completing the circuit. researchgate.net

Luminescent Properties and Applications of Basic Yellow 21 in Organic Light-Emitting Diodes (OLEDs)

While direct research specifically detailing the use of Basic Yellow 21 in commercial Organic Light-Emitting Diode (OLED) applications is not extensively documented in the public domain, its properties suggest potential in this area. OLEDs are devices where the emissive layer is an organic compound that lights up in response to an electric current. google.com The color of the light emitted depends on the organic molecule used. dovepress.com

Compounds with similar chromophoric structures are often investigated for their electroluminescent properties. google.comprinceton.edunih.gov For instance, a German patent describes 9-cyano-substituted perylene-3,4-dicarboxylic acid monoimides, with one compound having the C.I. number 48060, for use in applications such as photovoltaics and as laser dyes. google.com The absorption maximum for a related compound was noted at 501 nm, which falls within the yellow region of the visible spectrum. google.com

Furthermore, a patent for optical data recording media explicitly lists Basic Yellow 21 as a suitable dye component. google.com These recording media utilize laser radiation, and the dyes within them must possess specific optical characteristics, including high absorption and stability under laser radiation. dtu.dk The patent highlights that dye compounds like Basic Yellow 21 possess the required optical characteristics such as high absorption, excellent light stability, and a suitable decomposition temperature for these applications. google.com Such properties are also fundamental requirements for materials used in the emissive layer of OLEDs. google.com

Although the direct application of Basic Yellow 21 in OLEDs is not confirmed through the available search results, its established use in other light-interacting technologies indicates a potential for further research into its electroluminescent capabilities.

Basic Yellow 21 in Sensor Technology and Chemo/Biosensors

The unique chemical structure and responsive nature of Basic Yellow 21 make it a candidate for applications in sensor technology.

Basic Yellow 21 exhibits chromogenic properties, meaning it changes color in response to a chemical change in its environment. This characteristic is the basis for its potential use as a chromogenic indicator in analytical systems. A notable property of Basic Yellow 21 is its color change in the presence of strong acids. In a neutral aqueous solution, it appears as a colorful green-light yellow. acs.orgresearchgate.net However, in the presence of strong sulfuric acid, it turns a bright orange color, which then reverts to a green-light yellow upon dilution. acs.orgresearchgate.net

This distinct and reversible color change in response to pH makes it a potential candidate for an acid-base indicator. Such indicators are used to visually signal the acidity or alkalinity of a solution. emerald.com The color change is due to the protonation or deprotonation of the dye molecule, which alters its electron configuration and, consequently, its light absorption spectrum. nih.gov

Table 1: Colorimetric Properties of Basic Yellow 21

| Condition | Observed Color |

| Aqueous Solution | Colourful green light yellow |

| In Strong Sulfuric Acid | Bright orange |

| Diluted from Strong Acid | Green light yellow |

This table summarizes the observed color changes of Basic Yellow 21 under different chemical environments, based on available data. acs.orgresearchgate.net

While detailed studies on its application in advanced analytical systems are not widely available in the search results, its fundamental chromogenic behavior indicates a potential for development into more sophisticated colorimetric sensors for specific analytical needs. google.comnih.gov

Fluorescent probes and labels are essential tools in biological and chemical research, allowing for the detection and imaging of specific molecules and processes. mdpi.comunito.itmdpi.com These probes are typically molecules that can be attached to a target and emit fluorescent light upon excitation. mdpi.com

The molecular structure of Basic Yellow 21, which includes a heterocyclic system, is a common feature in many fluorescent dyes. researchgate.net The synthesis of fluorescent probes often involves the modification of such core structures to create derivatives with specific targeting and sensing capabilities. google.comchromaonline.com For instance, research has been conducted on the synthesis of fluorescent probes from compounds like coumarin (B35378) and quinoline (B57606) for detecting metal ions and for cellular imaging. google.comchromoink.com

However, based on the provided search results, there is no direct evidence or published research detailing the synthesis of fluorescent probes or labels specifically derived from Basic Yellow 21. While the fundamental structure of the dye suggests a theoretical potential for such applications, further research and chemical modification would be necessary to develop it into a functional fluorescent probe or label for biosensing.

Novel Functional Materials Incorporating Basic Yellow 21

Basic Yellow 21 has been incorporated into novel functional materials, demonstrating its utility beyond traditional dyeing. These materials leverage the chemical and physical properties of the dye for specific applications.

One area of research involves the use of Basic Yellow 21 in the context of environmental remediation. A study focused on the removal of this dye from textile effluent using a composite adsorbent made of clay and activated carbon. researchgate.net This demonstrates the interaction of Basic Yellow 21 with a functional material designed for adsorption, where the dye becomes an integral part of the system during the purification process. The study found that a composite of binded clay with activated carbon from sapindus seed achieved an 86% removal efficiency of the basic yellow dye at an alkaline pH of 9. researchgate.net

Another novel application is in the creation of functional polymer materials. Research has shown the preparation of aqueous fluorescent nanodispersions for textile printing by incorporating basic dyes, including Basic Yellow 2, into a polymer matrix. nih.gov This process encapsulates the dye within polymer microspheres, which can enhance the properties of the final product, such as color fastness. iraqilasersociety.com The incorporation of dyes into polymer composites is a strategy to develop materials with tailored optical and functional properties for a range of applications, including sensors and optical devices. emerald.com

Furthermore, a patent for optical data recording media describes the use of Basic Yellow 21 within a polymer-based optical layer, highlighting its role in a sophisticated functional material designed for high-density data storage. google.com

Environmental Fate and Transport Mechanisms of Basic Yellow 21

Understanding the environmental fate and transport of Basic Yellow 21 is crucial for assessing its ecological impact. Key processes governing its distribution include sorption to soil and sediment, and biotransformation by microorganisms. The inherent properties of Basic Yellow 21, a cationic dye, influence its interactions within various environmental compartments. ny.govitrcweb.orgethernet.edu.et

Sorption is a primary mechanism affecting the mobility and bioavailability of Basic Yellow 21 in the environment. jst.go.jp As a cationic dye, its positively charged molecules readily interact with negatively charged surfaces commonly found in soil and aquatic sediments, such as clay minerals and organic matter. This electrostatic attraction is a significant driver of the sorption process.

Studies have investigated the use of various low-cost adsorbents for the removal of Basic Yellow 21 from aqueous solutions, highlighting the importance of sorption. Agricultural waste materials like wheat straw and rice husks have demonstrated notable adsorption capacities for this dye. researchgate.netdergipark.org.tr For instance, wheat straw has shown a maximum adsorption capacity of 71.43 mg/g for Basic Yellow 21, with the mechanism suggested to be a complex interplay of surface adsorption and pore diffusion. researchgate.net Similarly, peat has been studied as an effective sorbent for Basic Yellow 21, with equilibrium being achieved after 21 days. researchgate.net

The efficiency of sorption is influenced by several factors, including pH, initial dye concentration, adsorbent dosage, and temperature. researchgate.netdergipark.org.tr The pH of the environment plays a critical role; for cationic dyes like Basic Yellow 21, sorption is generally more favorable at higher pH values, where the surface of many adsorbents is more negatively charged. tandfonline.com The sorption process is often described by various isotherm models, such as the Langmuir and Freundlich models, which provide insights into the nature of the adsorbent-adsorbate interactions. dergipark.org.trresearchgate.net Kinetic studies often indicate that the pseudo-second-order model provides a good fit for the adsorption of Basic Yellow 21, suggesting that chemisorption may be a rate-limiting step. researchgate.netdergipark.org.tr

Table 1: Adsorption Capacities of Various Adsorbents for Basic Yellow 21

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Wheat Straw | 71.43 | Not Specified | researchgate.net |

| Peat | Not Specified | Not Specified | researchgate.net |

| Treated Avocado Seed | 49.30 | 10 | tandfonline.com |

This table summarizes the maximum adsorption capacities of different materials for Basic Yellow 21 under specified conditions.

Biotransformation, the alteration of chemical substances by living organisms, is a key process in the natural attenuation of dyes like Basic Yellow 21. illinois.edumedcraveonline.com Microorganisms, including bacteria and fungi, have evolved enzymatic systems capable of degrading complex organic molecules. mdpi.comasm.org

For azo dyes, a common class of synthetic colorants, the initial step in biotransformation under anaerobic conditions is often the reductive cleavage of the azo bond (-N=N-). mdpi.com This is carried out by enzymes called azoreductases, which utilize reducing equivalents like NADH or FADH. mdpi.com This cleavage results in the formation of aromatic amines, which are typically colorless but can be more toxic than the parent dye molecule. These aromatic amines may then be further degraded under aerobic conditions through oxidation, potentially leading to complete mineralization into carbon dioxide, water, and inorganic ions. mdpi.com

Specific to Basic Yellow 21, while detailed biotransformation pathways are not extensively documented in the provided search results, general principles of microbial dye degradation can be applied. For example, studies on other basic dyes have shown that yeasts like Saccharomyces cerevisiae can achieve high levels of discoloration, up to 93% for Basic Yellow 2. mdpi.com This suggests that similar microbial processes could be involved in the transformation of Basic Yellow 21. The process of biotransformation can involve a series of reactions including hydrolysis, reduction, oxidation, and isomerization. asm.org The effectiveness of microbial degradation depends on various factors, including the specific microbial strains present, environmental conditions (e.g., presence or absence of oxygen), and the chemical structure of the dye. illinois.eduresearchgate.net

Advanced Oxidation Processes (AOPs) for Basic Yellow 21 Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to degrade persistent organic pollutants like Basic Yellow 21. mdpi.comijcce.ac.ir These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds, ultimately leading to their mineralization. atlantis-press.comresearchgate.net

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV or visible light) to generate hydroxyl radicals. researchgate.netacs.org When the photocatalyst is irradiated with photons of sufficient energy, it generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which attack and degrade the dye molecules. acs.org

The degradation of dyes through photocatalysis is influenced by several operational parameters, including the pH of the solution, the concentration of the dye, the catalyst loading, and the intensity of the light source. acs.orgresearchgate.net The kinetics of photocatalytic degradation are often described by the Langmuir-Hinshelwood model, which relates the initial rate of degradation to the initial concentration of the reactant. mdpi.commdpi.com For many dyes, the degradation follows pseudo-first-order kinetics. researchgate.netresearchgate.net Studies on the photocatalytic degradation of other yellow dyes have shown that the efficiency can be high, with the potential for complete mineralization to CO₂ and H₂O. isca.me

Table 2: Kinetic Parameters for Photocatalytic Degradation of Dyes

| Dye | Catalyst | Kinetic Model | Rate Constant | Reference |

| Basic Yellow 28 | Degussa P25 (TiO₂) | Langmuir-Hinshelwood | k_c = 0.599 mg L⁻¹min⁻¹ | researchgate.net |

| Direct Yellow 12 | ZnO | Pseudo-first-order | Not Specified | researchgate.net |

| Basic Blue 41 | AC-TiO₂ | First-order | 0.0366 min⁻¹ | mdpi.com |

This table presents kinetic data for the photocatalytic degradation of various dyes, illustrating the models and rate constants determined in different studies.

Ozonation is another effective AOP for the degradation of dyes. atlantis-press.com Ozone (O₃) is a powerful oxidizing agent that can react with organic compounds either directly or indirectly through the formation of hydroxyl radicals in aqueous solution. atlantis-press.commatec-conferences.org The efficiency of ozonation can be influenced by pH, with the indirect pathway involving hydroxyl radicals being more dominant at higher pH values. eeer.org The combination of ozone with other processes, such as UV radiation or catalysts, can enhance the degradation efficiency. mdpi.comeeer.org

Electrochemical oxidation is a process where organic pollutants are destroyed by direct or indirect oxidation at the anode of an electrolytic cell. researchgate.net In direct oxidation, the pollutant is adsorbed on the anode surface and destroyed by electron transfer. In indirect oxidation, electrochemically generated species, such as hypochlorite (B82951) or hydroxyl radicals, act as oxidizing agents. researchgate.net This method has the advantage of not requiring the addition of chemical reagents. The effectiveness of electrochemical oxidation depends on factors like the electrode material, current density, and the composition of the wastewater. researchgate.net

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. brieflands.comekb.eg This process is highly effective for the degradation of a wide range of organic pollutants and has the advantage of using relatively inexpensive and non-toxic reagents. atlantis-press.com The optimal pH for the Fenton reaction is typically acidic, around pH 3. researchgate.netresearchgate.net

The photo-Fenton process is an enhancement of the Fenton process where the reaction mixture is irradiated with UV or visible light. isca.meresearchgate.net This irradiation promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. isca.meresearchgate.net This cyclic process makes the photo-Fenton method generally more efficient and faster than the conventional Fenton process. researchgate.netisca.me Studies have shown that the photo-Fenton process can completely oxidize and degrade dyes into CO₂ and H₂O. isca.me The efficiency of both Fenton and photo-Fenton processes is dependent on parameters such as the concentrations of Fe²⁺ and H₂O₂, pH, and light intensity (for photo-Fenton). researchgate.netisca.me

Table 3: Comparison of Fenton and Photo-Fenton Processes for Dye Degradation

| Process | Dye | Decolorization Time | Optimal pH | Key Advantages | Reference |

| Fenton | Brilliant Golden Yellow | 20 min | 3 | Simple, cost-effective | researchgate.net |

| Photo-Fenton | Brilliant Golden Yellow | 5 min | 3 | Higher efficiency, catalyst regeneration | researchgate.net |

| Photo-Fenton | Basic Yellow 2 | Not Specified | Not Specified | Complete oxidation to CO₂ and H₂O | isca.me |

This table compares the efficiency of Fenton and photo-Fenton processes in degrading different dyes, highlighting the advantages of the photo-Fenton system.

Adsorption Technologies for Basic Yellow 21 Removal from Wastewater

Adsorption has emerged as a popular and effective method for removing dyes like Basic Yellow 21 from wastewater due to its operational simplicity and economic feasibility. uctm.edu This technique involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org A variety of materials, both natural and synthetic, have been investigated for their potential to adsorb Basic Yellow 21, with a significant focus on low-cost adsorbents derived from agricultural or industrial wastes. uctm.edutandfonline.com

Synthesis and Characterization of Adsorbent Materials for Basic Yellow 21

A diverse range of materials has been synthesized and characterized for the removal of Basic Yellow 21 from aqueous solutions. These materials are often derived from readily available and low-cost sources, making them attractive alternatives to commercial activated carbon.

Natural and Modified Natural Adsorbents:

Kaolin (B608303): Natural Ethiopian kaolin has been processed through mechanical, wet, and thermal methods to produce beneficiated, raw powder, and calcined adsorbents. nih.gov Characterization using techniques like Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy/energy-dispersive X-ray spectroscopy (SEM/EDS), X-ray diffraction (XRD), and X-ray fluorescence (XRF) revealed the geochemical and surface properties of these materials. nih.gov

Zeolites: Zeolite samples, primarily composed of clinoptilolite from the Bigadiç region of Turkey, have been studied for their adsorptive properties. researchgate.netresearchgate.net

Clay and Activated Carbon Composites: A composite adsorbent has been developed by combining natural clay with activated carbon produced from sapindus seeds. researchgate.net This approach aims to leverage the properties of both materials for enhanced dye removal. researchgate.net

Peat: Peat, a carbonaceous material rich in lignin (B12514952), cellulose, and humic acids, is recognized for its excellent ion-exchange properties, making it a suitable adsorbent for basic dyes. sci-hub.se

Agricultural Waste-Based Adsorbents:

Apricot Stone Activated Carbon: Activated carbon has been prepared from apricot stones using sulfuric acid (H₂SO₄) activation. nih.gov The resulting adsorbent was characterized by FTIR, Brunauer-Emmett-Teller (BET) surface area analysis, and SEM. nih.gov

Flax Shives: The potential of flax shives as a low-cost adsorbent has been investigated. core.ac.uk

Silybum Marianum Stem: The stem of Silybum marianum has been used in its natural form and after calcination at 800°C as a low-cost adsorbent. mdpi.com

Avocado Seed: Treated avocado seed has been explored as a natural adsorbent for dye removal. tandfonline.com

Synthetic Adsorbents:

Phosphorus-Containing Sorbent: A novel phosphorus-containing sorbent was synthesized through the copolymerization of ethylene (B1197577) glycol dimethacrylate (EGDMA) and trimethylvinyl silane (B1218182) (TMVS) with diphenylvinylphosphine (B1198819) oxide (DPVO). mdpi.com Spectroscopic analysis confirmed the introduction of the phosphinoyl group into the sorbent's structure. mdpi.com

Sulphonated Waste Poly(methyl methacrylate) (SW-PMMA): This adsorbent is synthesized from waste plastics through a sulphonation process. csic.es

Lignin-Based Adsorbent: An aminated lignin adsorbent was synthesized from co-solvent enhanced lignocellulosic fractionation (CELF) pretreatment of a source material, followed by a Mannich reaction to introduce amine functionalities. acs.org

Characterization Techniques:

The characterization of these adsorbent materials is crucial to understanding their adsorption capabilities. Common techniques employed include:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the adsorbent surface that are involved in the adsorption process. nih.govnih.gov

Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure of the adsorbent. nih.govnih.gov

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area of the adsorbent, a key factor in adsorption capacity. nih.gov

X-ray Diffraction (XRD): To analyze the crystalline structure of the material. nih.gov

X-ray Fluorescence (XRF): To determine the elemental composition of the adsorbent. nih.gov

Point of Zero Charge (pHpzc): To determine the pH at which the adsorbent surface has a net neutral charge, which influences the electrostatic interaction with charged dye molecules. mdpi.com

The synthesis and characterization of these diverse adsorbents highlight the ongoing research efforts to develop efficient and sustainable solutions for the removal of Basic Yellow 21 from wastewater.

Adsorption Isotherms and Kinetic Models for Basic Yellow 21 Removal

The efficiency and mechanism of Basic Yellow 21 adsorption onto various materials are evaluated using adsorption isotherms and kinetic models. These models provide crucial information for the design and optimization of wastewater treatment systems.

Adsorption Isotherms:

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Several isotherm models are commonly used to analyze the experimental data for Basic Yellow 21 adsorption.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. researchgate.netsci-hub.secsic.es It is often indicative of a chemisorption process. researchgate.net The Langmuir model was found to be a good fit for the adsorption of Basic Yellow 21 on sulphonated waste poly(methyl methacrylate) (SW-PMMA), with a maximum adsorption capacity of 222.22 mg/g. csic.es It also provided a satisfactory fit for data on Bigadiç zeolites and peat. researchgate.netsci-hub.se

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. researchgate.netsci-hub.secsic.es It was found to be the best-fitting model for the adsorption of Basic Yellow 21 onto a composite of clay and activated carbon from sapindus seed, as well as for peat and Bigadiç zeolites. researchgate.netresearchgate.netresearchgate.netsci-hub.se

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. sci-hub.secsic.es It was found to be a suitable model for the adsorption of Basic Yellow 21 on flax shives and SW-PMMA. core.ac.ukcsic.es

Redlich-Peterson Isotherm: This is a hybrid, three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. It can be applied in either homogeneous or heterogeneous systems. sci-hub.se

Dubinin-Radushkevich (D-R) Isotherm: This model is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface and is often used to distinguish between physical and chemical adsorption. mdpi.com For a phosphorus-containing sorbent, the mean free energy calculated from the D-R model suggested a physical adsorption process. mdpi.com

Interactive Data Table: Adsorption Isotherm Model Parameters for Basic Yellow 21

| Adsorbent | Isotherm Model | q_max (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |

| SW-PMMA | Langmuir | 222.22 | - | - | - | - | csic.es |

| Apricot Stone Activated Carbon | Langmuir | 221.23 | - | - | - | - | nih.gov |

| Flax Shives | Temkin | 76.92 | - | - | - | - | core.ac.uk |

| Phosphorus-Containing Sorbent | Freundlich | - | - | 13.8 | - | - | mdpi.com |

| Bigadiç Zeolites | Langmuir | 4.77 | - | - | - | >0.98 | researchgate.net |

| Peat | Langmuir, Freundlich, Redlich-Peterson, Temkin, Toth | - | - | - | - | - | sci-hub.se |

| Clay and Activated Carbon Composite | Freundlich | - | - | - | - | High | researchgate.netresearchgate.net |

Adsorption Kinetics:

Kinetic models are used to investigate the rate of the adsorption process and to understand the controlling mechanisms.

Pseudo-First-Order Model: This model assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. core.ac.ukgnest.org It was found to be a good fit for the adsorption of Basic Yellow 21 onto granular activated carbon. gnest.org

Pseudo-Second-Order Model: This model assumes that the rate-limiting step may be chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. iwaponline.com This model is the most frequently fitting model for dye adsorption processes, suggesting that chemisorption is often the rate-determining step. researchgate.netiwaponline.com It provided the best fit for the adsorption kinetics of Basic Yellow 21 on flax shives and SW-PMMA. core.ac.ukcsic.es

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps. The adsorption process can be controlled by film diffusion, intraparticle diffusion, or both. core.ac.uk For the removal of a basic dye using apricot stone activated carbon, diffusion-controlled kinetic models were found to be heavily influential. nih.gov

The selection of the most appropriate isotherm and kinetic model is crucial for accurately describing the adsorption of Basic Yellow 21 and for designing efficient removal systems.

Regeneration and Reusability of Adsorbents for Basic Yellow 21 Remediation

The regeneration and reusability of adsorbents are critical factors for the economic viability and sustainability of the adsorption process in wastewater treatment. iwaponline.comfrontiersin.org An ideal adsorbent should not only have a high adsorption capacity but also be easily regenerated for multiple cycles without significant loss of efficiency. frontiersin.org

Various methods are employed for the regeneration of spent adsorbents, with chemical regeneration being a common and effective technique. researchgate.net This method involves using eluents such as acids, bases, or organic solvents to desorb the dye molecules from the adsorbent surface. researchgate.net

Acid and Base Treatment: For the removal of Basic Yellow 28 (a similar basic dye) using Silybum marianum stem-based adsorbents, both 0.1 M HCl and 0.1 M NaOH solutions were used for desorption. mdpi.com The adsorbent demonstrated excellent reusability, with over 98% removal efficiency maintained even after three consecutive regeneration cycles with 0.1 M HCl. mdpi.com In many cases, adsorbents can be effectively reused for at least three cycles, although a decline in activity may occur after several regenerations due to structural collapse or the accumulation of residual adsorbed molecules. iwaponline.com

Thermal Regeneration: Thermal treatment can also be used to recover mixed clay adsorbents, with studies showing that the recovered materials can even exhibit enhanced removal capabilities after a few cycles. core.ac.uk

Biological Treatment Methods for Basic Yellow 21

Biological treatment methods offer an environmentally friendly and cost-effective approach to the degradation and removal of dyes from wastewater. csuohio.edupantareiwater.com These processes utilize the metabolic activities of microorganisms, such as bacteria, fungi, and algae, or their enzymes to break down complex dye molecules. frontiersin.orgopenbiotechnologyjournal.com

Microbial Degradation of Basic Yellow 21 in Anaerobic and Aerobic Systems

The microbial degradation of azo dyes like Basic Yellow 21 often involves a sequential anaerobic-aerobic treatment process for complete mineralization. pantareiwater.comresearchgate.net

Anaerobic Degradation:

Under anaerobic (oxygen-deficient) conditions, the initial and crucial step in the degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). mdpi.comwur.nl This reaction is typically catalyzed by non-specific enzymes called azoreductases, which require reducing equivalents like NADH or FADH₂. mdpi.commdpi.com The reduction of the azo bond results in the decolorization of the dye and the formation of aromatic amines, which are generally colorless but can be toxic and carcinogenic. pantareiwater.commdpi.com These aromatic amines are often not further degraded under anaerobic conditions. pantareiwater.com

Aerobic Degradation:

The aromatic amines produced during the anaerobic stage are subsequently degraded under aerobic (oxygen-rich) conditions. pantareiwater.commdpi.com Aerobic bacteria are generally not effective at degrading the original dye molecule but are capable of mineralizing the aromatic amine intermediates into simpler, non-toxic compounds such as carbon dioxide, water, and inorganic ions. pantareiwater.comopenbiotechnologyjournal.com

Sequential Anaerobic-Aerobic Systems:

A combined anaerobic-aerobic process is considered the most effective biological strategy for the complete breakdown of azo dyes. pantareiwater.comopenbiotechnologyjournal.comresearchgate.net This two-step approach leverages the strengths of both environments: anaerobic decolorization followed by aerobic degradation of the resulting amines. pantareiwater.com Studies have shown high removal efficiencies for various dyes using this sequential system. pantareiwater.comresearchgate.net For instance, some bacteria have demonstrated the ability to degrade yellow dyes to a significant extent under aerobic conditions. Bacillus subtilis and Jeotagalicoccus huakuii have shown 84% and 82.3% degradation of a yellow dye, respectively. cabidigitallibrary.org

Enzymatic Degradation of Basic Yellow 21

The use of isolated enzymes offers a more specific and potentially faster alternative to using whole microbial cells for dye degradation. frontiersin.org Several types of enzymes have been identified as being effective in breaking down dye molecules.

Azoreductases: As mentioned previously, these enzymes are key to the initial anaerobic cleavage of the azo bond, leading to decolorization. mdpi.commdpi.com They are found in a wide range of bacteria. mdpi.com

Laccases: These are copper-containing oxidoreductase enzymes that can oxidize a broad range of phenolic and non-phenolic aromatic compounds, including dyes. mdpi.comnih.gov Laccases can function in the absence of hydrogen peroxide and are generally not inhibited by secondary metabolites, making them robust catalysts for dye degradation. nih.gov The degradation of dyes by laccases can be enhanced by the presence of redox mediators. nih.gov

Peroxidases: Enzymes like horseradish peroxidase (HRP) can also be used to degrade dyes. scielo.br These enzymes typically require hydrogen peroxide as a co-substrate to catalyze the oxidation of the dye molecules. nih.gov

The enzymatic degradation of dyes is influenced by factors such as pH, temperature, and enzyme and substrate concentrations. nih.govscielo.br For example, the yeast Saccharomyces cerevisiae has been shown to decolorize Basic Yellow 2 by 93% through biosorption and enzymatic activity. mdpi.com While enzymatic treatment can be highly effective, challenges such as the cost of enzyme production and stability can be limiting factors. cabidigitallibrary.org

Membrane Separation Processes for Basic Yellow 21 Removalmsrjournal.com

Membrane separation technologies are increasingly utilized for the effective removal of dyes from textile industry wastewater due to their high efficiency, operational simplicity, and ability to produce high-quality permeate that can be reused. upc.eduresearchgate.net These processes work by using semi-permeable membranes to separate contaminants from a fluid stream. researchgate.net The primary membrane processes applicable to dye removal, including Basic Yellow 21, are nanofiltration (NF), reverse osmosis (RO), and ultrafiltration (UF). The effectiveness of these methods is influenced by factors such as the membrane's material and pore size, as well as operational parameters like pressure, pH, and the concentration of the dye solution. mdpi.comije.ir

Nanofiltration

Nanofiltration (NF) is a pressure-driven membrane process that is particularly well-suited for the removal of divalent ions and organic molecules with molecular weights typically in the range of 200 to 1000 Daltons. researchgate.netscispace.com This makes it a promising technology for the treatment of wastewater containing dyes like Basic Yellow 21.

Research has demonstrated the high efficacy of nanofiltration in removing basic yellow dyes from aqueous solutions. In one study, a commercial polyamide nanofilter, NF90, was used to treat a simulated textile wastewater containing "Basic Chrysoidine Cryst Yellow Gold 0.4%". The results showed a remarkable color removal efficiency of 97.98%. bioline.org.brgarph.co.uk The high removal efficiency was attributed to the solution's pH, the high molecular weight of the dye, and the electric charge of the membrane. bioline.org.br However, a significant challenge encountered during this process was membrane fouling, which is a common issue when treating textile wastewater. bioline.org.brmsrjournal.com The study also found that the membrane could be effectively regenerated by washing with a solution of sodium hydroxide (NaOH) at pH 12 and hydrochloric acid (HCl) at pH 2. bioline.org.brgarph.co.uk

Another study investigated the removal of "Basic Green 4" and "Basic Yellow 2" using a composite nanofiltration membrane, NF270. This research achieved a retention rate of over 90% for Basic Yellow 2. researchgate.net The study highlighted that pH, salt concentration, and conversion rate had a negative impact on the retention of the dye, while transmembrane pressure and initial dye concentration had a positive effect. researchgate.net

The interaction between the dye molecules and the membrane surface is a critical factor in the separation process. For instance, with polyamide membranes, which are commonly used for nanofiltration, electrostatic interactions play a significant role. mdpi.comresearchgate.net At neutral to basic pH levels, these membranes typically possess a negative charge. mdpi.com This can lead to strong electrostatic attraction with cationic dyes like Basic Yellow 21, which can enhance rejection but also contribute to membrane fouling. mdpi.comresearchgate.net

The performance of different nanofiltration membranes in the removal of basic yellow dyes is summarized in the table below.

| Membrane Type | Target Dye | Operating Pressure | Initial Concentration | pH | Rejection/Removal Efficiency (%) | Reference |

| NF90 (Polyamide) | Basic Chrysoidine Cryst Yellow Gold | Not Specified | 0.4% | Not Specified | 97.98 | bioline.org.brgarph.co.uk |

| NF270 (Composite) | Basic Yellow 2 | Not Specified | Not Specified | Varied | >90 | researchgate.net |

| NF99 (Polyamide) | Basic Fuchsin (similar basic dye) | 10 bar | 50 mg/L | 7 | >90 | mdpi.com |

| NF99 (Polyamide) | Basic Fuchsin (similar basic dye) | 15 bar | 50 mg/L | 7 | >95 | mdpi.com |

This table is based on data from studies on basic yellow dyes, which are used as an analogue for Basic Yellow 21.

Reverse Osmosis

Reverse osmosis (RO) is a more stringent membrane filtration process compared to nanofiltration, capable of removing even small monovalent ions and a wide range of organic contaminants. garph.co.uk RO membranes have a very dense active layer that allows the passage of water molecules while blocking the vast majority of solutes. garph.co.uk

Studies have shown that reverse osmosis can achieve very high removal rates for various types of dyes. For instance, in a study on the removal of "direct yellow" dye, a thin-film composite (TFC) reverse osmosis membrane demonstrated a maximum rejection of 98.30%. researchgate.net In a broader study on textile effluents, reverse osmosis membranes showed a removal efficiency of over 95% for all types of dyes tested, including basic dyes. sid.ir The high rejection rates are primarily due to the very small pore sizes of RO membranes, which effectively block the passage of dye molecules. garph.co.uk

Ultrafiltration

Ultrafiltration (UF) operates at lower pressures than NF and RO and has a larger pore size, making it effective for removing larger molecules, colloids, and suspended solids. researchgate.net While traditional UF membranes might not be as effective in removing smaller, soluble dye molecules like Basic Yellow 21 on their own, recent advancements have improved their performance. researchgate.netresearchgate.net

One approach to enhance the dye removal efficiency of ultrafiltration is through a process called polymer-enhanced ultrafiltration (PEUF). mdpi.combioline.org.br In PEUF, a water-soluble polymer is added to the wastewater. This polymer binds with the dye molecules to form larger aggregates that can then be effectively retained by the UF membrane. mdpi.combioline.org.br Another method is micellar-enhanced ultrafiltration (MEUF), which uses surfactants to form micelles that encapsulate the dye molecules, increasing their effective size for removal by the UF membrane. msrjournal.com

Research into the treatment of textile wastewater containing disperse dyes using polyvinylidene difluoride (PVDF) ultrafiltration membranes has shown promising results, with dye removal reaching 96%. upc.edu While disperse dyes have different properties than basic dyes, this indicates the potential of UF membranes in dye wastewater treatment.

Membrane Bioreactors

A membrane bioreactor (MBR) integrates a biological degradation process with membrane filtration, typically microfiltration or ultrafiltration. bioline.org.brvito.be In an MBR system, the biological reactor degrades the organic components of the wastewater, including dyes, while the membrane unit separates the treated water from the biomass. bioline.org.brvito.be This combination offers several advantages, including a smaller footprint, higher effluent quality, and better control over the biological process compared to conventional activated sludge systems. bioline.org.brvito.be The membrane ensures complete retention of the biomass, allowing for high concentrations of microorganisms and, consequently, more efficient degradation of pollutants. vito.be While specific studies on the degradation of Basic Yellow 21 in MBRs are limited, the technology has proven effective for treating various types of textile wastewater. bioline.org.br

Advanced Analytical and Spectroscopic Characterization of Basic Yellow 21

Spectroscopic Characterization Techniques for Basic Yellow 21

Spectroscopic methods are indispensable for probing the molecular structure and properties of Basic Yellow 21. These techniques rely on the interaction of electromagnetic radiation with the dye molecule, providing a unique spectral fingerprint.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of Basic Yellow 21 in aqueous solutions. The method is based on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law.

Research has shown that the maximum absorbance wavelength (λmax) for Basic Yellow 21 is a key parameter for its detection. The concentration of the dye can be determined by measuring the absorbance at its specific λmax. This technique is widely employed in studies monitoring the removal or degradation of the dye from water. For instance, in photodegradation studies, the decrease in the intensity of the characteristic absorption peak of Basic Yellow 21 over time is used to calculate the degradation rate and efficiency of the process. The photocatalytic degradation of dyes is a frequently studied topic, where UV-Vis spectroscopy serves as the primary analytical tool to monitor the decolorization process. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. The fluorescence quantum yield (QY), defined as the ratio of emitted photons to absorbed photons, is a critical parameter that characterizes the efficiency of the fluorescence process. atto-tec.com The QY is influenced by the dye's molecular structure and its immediate environment, including solvent polarity, temperature, and viscosity. atto-tec.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure of Basic Yellow 21. Both methods probe the vibrational modes of the molecule's chemical bonds, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations in bonds with a changing dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational frequencies of bonds with a changing polarizability.

The combination of IR and Raman spectroscopy is powerful for structural elucidation. IR spectroscopy is particularly useful for identifying functional groups present in the organic structure of Basic Yellow 21. Raman spectroscopy, on the other hand, can provide insights into the molecular backbone and is less susceptible to interference from aqueous media, making it suitable for in-situ studies. Raman spectra of yellow dyes on fabrics have shown unique vibrational bands that can be used for identification. For example, a yellow-dyed cotton exhibited a unique vibrational band centered at 1409 cm−1 in its Raman spectrum. researchgate.net The analysis of these vibrational spectra allows for the confirmation of the dye's structure and can reveal information about intermolecular interactions, such as those occurring when the dye is adsorbed onto a solid matrix.

Chromatographic Separation and Identification Methods for Basic Yellow 21

Chromatographic techniques are essential for separating Basic Yellow 21 from complex mixtures and for identifying its related substances. These methods are based on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of dyes like Basic Yellow 21. Reversed-phase HPLC (RP-HPLC) is the most common mode used for dye analysis, where a nonpolar stationary phase is used with a polar mobile phase. atto-tec.com

A specific single-gradient elution RP-HPLC system has been developed for the separation of a mixture of basic dyes, including Basic Yellow 21. This method utilizes an end-capped narrow-bore reversed-phase column and photodiode-array detection, which allows for the simultaneous acquisition of chromatographic and spectral data. The separation is achieved using a gradient of acidified water and acetonitrile (B52724). This system has proven effective for creating a database of relative retention times and spectral data for various dye classes, which is invaluable for the analysis of dyes in real-world samples.

Below is an interactive data table summarizing the HPLC conditions used for the analysis of Basic Yellow 21.

| Parameter | Condition |

| Column | Inertsil ODS-2, end-capped, narrow-bore |

| Mobile Phase A | Acidified Water |

| Mobile Phase B | Acidified Acetonitrile |

| Elution Mode | Gradient |

| Detection | Photodiode-Array (PDA) |

Note: This table is based on a method developed for the separation of multiple basic dyes.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to identify the metabolites and degradation products of Basic Yellow 21. These methods couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many dyes and their degradation products. nih.gov In a typical workflow, the dye solution is subjected to a degradation process (e.g., photocatalysis), and the resulting mixture is analyzed by LC-MS. The liquid chromatograph separates the parent dye from its various byproducts, which are then introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information for the molecular ions and their fragment ions, which is used to elucidate the structures of the degradation products. jabsonline.org Techniques like LC-MS/MS, which involve further fragmentation of selected ions, are crucial for confirming the structures of these compounds. jabsonline.org

GC-MS is used for the analysis of volatile and thermally stable degradation products. For less volatile compounds, a derivatization step may be necessary to increase their volatility before GC-MS analysis. nih.gov The identification of these intermediate compounds is critical for understanding the degradation pathway and for assessing the potential toxicity of the treated effluent, as the byproducts can sometimes be more harmful than the original dye. While the specific degradation products of Basic Yellow 21 have not been extensively reported, the general approach involves identifying intermediates formed through processes like the cleavage of azo bonds, degradation of aromatic rings, and loss of functional groups.

Electrochemical Methods for Basic Yellow 21 Detection and Quantification

Electrochemical techniques offer a simple, rapid, and highly sensitive approach for the detection and quantification of various organic compounds, including dyes. biointerfaceresearch.com Methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are widely used for qualitative and quantitative analysis of electroactive species. biointerfaceresearch.comresearchgate.net These techniques measure the current response of an analyte to a changing potential, providing information about its redox behavior. researchgate.net The development of chemically modified electrodes, which incorporate nanomaterials or specific polymers, has further enhanced the sensitivity and selectivity of electrochemical sensors for dye detection. mdpi.comnih.gov

While specific studies detailing the electrochemical detection of Basic Yellow 21 (C.I. 48060) are not extensively documented in the reviewed literature, the principles can be inferred from research on structurally similar dyes. For instance, a study on the electrochemical treatment of Basic Yellow 28 (BY28), a methine textile dye, utilized various electrodes to induce its degradation. casaverdeambiental.com.br The process was monitored by registering the current over time during electrolysis and analyzing the residual dye concentration using High-Performance Liquid Chromatography (HPLC). casaverdeambiental.com.br This approach demonstrates the applicability of electrochemical principles for both degrading and, by extension, quantifying the concentration of such dyes. casaverdeambiental.com.br

Voltammetric sensors, often based on modified glassy carbon electrodes, have been successfully developed for other yellow dyes, achieving low detection limits and wide linear ranges. mdpi.commdpi.com For example, a sensor for Sunset Yellow FCF demonstrated a linear response with a detection limit in the nanomolar range. acs.org The operational principle involves the oxidation of the dye molecule on the electrode surface, generating a current peak whose intensity is proportional to the dye's concentration. mdpi.comacs.org Optimization of experimental parameters such as pH, modulation amplitude, and modulation time is crucial for achieving the best analytical performance. mdpi.com

Table 1: Electrochemical Treatment Parameters for a Related Methine Dye (Basic Yellow 28)

| Parameter | Value/Condition | Source |

|---|---|---|

| Electrode Materials Tested | Diamond, Aluminium, Copper, Iron-Zinc Alloy | casaverdeambiental.com.br |

| Applied Potential Range | -1.0 to -2.5 V | casaverdeambiental.com.br |

| Quantification Method | HPLC with diode array detection | casaverdeambiental.com.br |

| Temperature | 25 °C | casaverdeambiental.com.br |

| Observed Color Removal | >95% | casaverdeambiental.com.br |